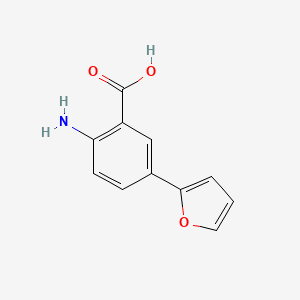
2-Amino-5-(2-furyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2-furyl)benzoic acid is an organic compound with the molecular formula C11H9NO3. It is a derivative of benzoic acid, featuring an amino group at the 2-position and a furan ring at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-furyl)benzoic acid can be achieved through several methods. One common approach involves the condensation of 2-furylamine with 2-formylbenzoic acid under acidic conditions, followed by cyclization and subsequent oxidation to yield the desired product . Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boronic acids with halogenated benzoic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-furyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinones, amines, alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-5-(2-furyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-furyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzoic acid: Similar structure but with a fluorine atom instead of a furan ring.
2-Amino-5-(trifluoromethoxy)benzoic acid: Contains a trifluoromethoxy group instead of a furan ring.
2-Amino-5-chlorobenzoic acid: Features a chlorine atom in place of the furan ring.
Uniqueness
2-Amino-5-(2-furyl)benzoic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-amino-5-(furan-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO3/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,12H2,(H,13,14) |
InChI Key |
QBBQMFYLXDNCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


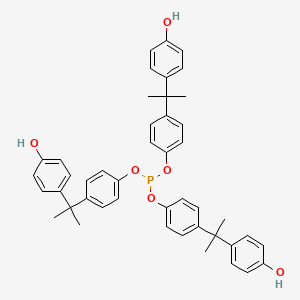
![4-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873937.png)
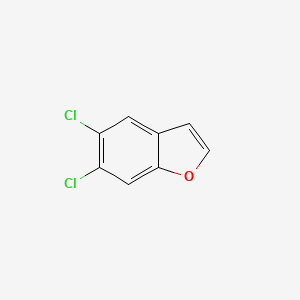
![5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)
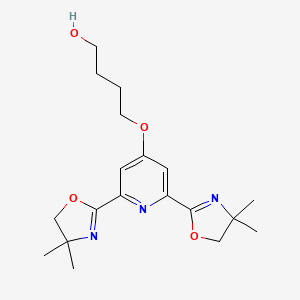

![2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873945.png)
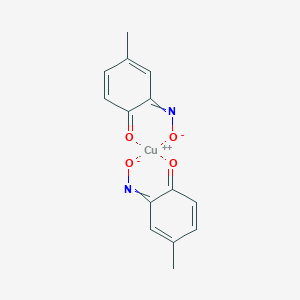
![6-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12873954.png)
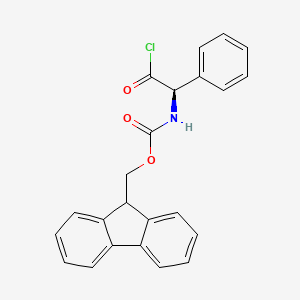
![4-Chlorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12873959.png)

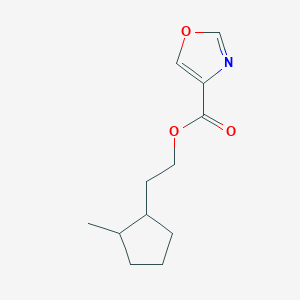
![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)
